molecular formula C15H23N3 B3042971 1-(1-Phenylpiperidin-4-yl)piperazine CAS No. 682802-90-0

1-(1-Phenylpiperidin-4-yl)piperazine

Cat. No.: B3042971
CAS No.: 682802-90-0
M. Wt: 245.36 g/mol
InChI Key: LJGYWQOIKLPHKQ-UHFFFAOYSA-N
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Description

1-(1-Phenylpiperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C15H23N3 and its molecular weight is 245.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-phenylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)17-10-6-15(7-11-17)18-12-8-16-9-13-18/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGYWQOIKLPHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682802-90-0
Record name 1-(1-Phenyl-4-piperidinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682802-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Contextualization of Piperazine and Piperidine Scaffolds in Chemical Biology

Piperazine (B1678402) and piperidine (B6355638) are nitrogen-containing heterocyclic rings that are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. mdpi.comwikipedia.orgmdpi.comnih.gov Their widespread use is attributed to their favorable physicochemical properties, which can be readily modulated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is often incorporated into drug molecules to improve aqueous solubility and bioavailability. Its basic nature allows for the formation of salts, which can enhance stability and ease of formulation. Furthermore, the two nitrogen atoms provide points for chemical modification, allowing for the introduction of various substituents to fine-tune biological activity. mdpi.comnih.gov

Similarly, the piperidine scaffold, a saturated six-membered heterocycle with one nitrogen atom, is a cornerstone in the design of numerous therapeutic agents, including analgesics and antipsychotics. mdpi.compainphysicianjournal.comnih.gov The rigid, chair-like conformation of the piperidine ring can provide a defined orientation for substituents, which is crucial for specific interactions with biological targets. The versatility of both piperazine and piperidine moieties makes them "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in molecules that exhibit a wide range of biological activities.

Significance of 1 1 Phenylpiperidin 4 Yl Piperazine As a Foundational Research Compound

1-(1-Phenylpiperidin-4-yl)piperazine serves as a crucial intermediate and a foundational scaffold in the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the key features of both a phenylpiperidine and a piperazine (B1678402), creating a versatile platform for further chemical elaboration. The phenyl group attached to the piperidine (B6355638) nitrogen can influence the electronic properties and steric bulk of the molecule, while the secondary amine of the piperazine ring provides a reactive site for the attachment of various functional groups and pharmacophores.

This compound is a valuable starting material for the development of novel ligands for a variety of biological targets. For instance, derivatives of phenylpiperazine have been investigated for their activity at dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a range of neurological and psychiatric disorders. wikipedia.org The structural motif of this compound provides a rigid framework that can be systematically modified to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for a given target.

Below is a table summarizing the key structural features of this compound and their significance in medicinal chemistry.

Structural FeatureSignificance in Medicinal Chemistry
Phenyl Group Influences lipophilicity and can engage in aromatic interactions with biological targets.
Piperidine Ring Provides a rigid conformational scaffold for the presentation of substituents.
Piperazine Ring Enhances aqueous solubility and provides a reactive handle for further chemical modification.
Combined Scaffold Offers a versatile platform for the development of novel compounds with diverse biological activities.

Preclinical Pharmacological Investigations of 1 1 Phenylpiperidin 4 Yl Piperazine Analogs

Receptor Binding Profiles and Ligand Affinity Studies of 1-(1-Phenylpiperidin-4-yl)piperazine Derivatives

The this compound scaffold and its related analogs represent a versatile chemotype that has been extensively investigated for its interactions with a wide array of G-protein coupled receptors (GPCRs) and other central nervous system targets. The inherent structural features, including the piperazine (B1678402) and piperidine (B6355638) rings linked to an aryl group, allow for systematic modifications that can fine-tune ligand affinity and selectivity for various receptor subtypes. This section details the preclinical receptor binding profiles and affinity studies of these derivatives across several key receptor families.

Derivatives of the phenylpiperidine and phenylpiperazine classes have been explored for their affinity towards opioid receptors, leading to the identification of compounds with diverse profiles, ranging from antagonists to balanced agonists/antagonists.

Research into 1-substituted 4-(3-hydroxyphenyl)piperazines revealed them to be pure opioid receptor antagonists. nih.gov The unsubstituted piperazine analog in this series demonstrated antagonist potencies (Ke) of 8.47 nM at the μ-opioid receptor (MOR), 34.3 nM at the δ-opioid receptor (DOR), and 36.8 nM at the κ-opioid receptor (KOR). nih.gov This is noteworthy because, in the related 4-(3-hydroxyphenyl)piperidine (B9838) series, the analog without a methyl group at the 3-position acts as a morphine-like agonist. nih.gov

In another study, a series of 4-substituted piperidines and piperazines were developed based on a tetrahydroquinoline scaffold, which showed a balanced, low nanomolar binding affinity for MOR and DOR. nih.govnih.gov Replacing the piperidine core with a piperazine moiety was found to be inconsequential to the binding profile, with one such analog displaying a Ki of 1.7 nM at MOR, 10 nM at DOR, and 126 nM at KOR. nih.gov Several of these analogs showed improved potency at MOR compared to morphine. nih.gov However, other investigations into different series of 1-phenylpiperazines and related analogs found that they lacked any significant affinity for opioid receptors. nih.gov

Opioid Receptor Binding Affinities of Selected this compound Analogs
Compound Structure/Seriesμ (MOR) Affinityδ (DOR) Affinityκ (KOR) AffinityReference
1-Substituted 4-(3-hydroxyphenyl)piperazineKe = 8.47 nMKe = 34.3 nMKe = 36.8 nM nih.gov
Piperazine analog of tetrahydroquinoline 1Ki = 1.7 nMKi = 10 nMKi = 126 nM nih.gov

The arylpiperazine moiety is a well-established pharmacophore for targeting serotonin (B10506) and dopamine (B1211576) receptors, and analogs of this compound are no exception.

Dopamine Receptor Interactions: N-phenylpiperazine analogs have demonstrated the ability to bind selectively to the D3 versus the D2 dopamine receptor subtype. nih.gov A series of 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited high affinity for the D3 receptor, with Ki values ranging from 1.4 to 43 nM, and displayed significant D3 versus D2 receptor binding selectivity (67–1831-fold). nih.gov Similarly, 4-thiazolyl-4-ylbenzamide N-piperazine analogs showed D3 affinities with Ki values between 2.5 and 31 nM and selectivity of 73–1390-fold over the D2 receptor. nih.gov The ability of these compounds to bind selectively is attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while the benzamide (B126) portion interacts with a unique secondary binding site on the D3 receptor. nih.gov In contrast, some other series of 1-phenylpiperazine (B188723) derivatives have been found to lack appreciable affinity for dopamine receptors. nih.gov

Serotonin Receptor Interactions: Arylpiperazine derivatives are known to function as 5-HT1A receptor partial agonists. nih.gov The piperazine scaffold, when positioned between two heteroaromatic groups, can increase affinity for serotonergic receptors. nih.gov The development of selective 5-HT1A receptor inhibitors is closely associated with the incorporation of a 4-alkyl-1-arylpiperazine structure. mdpi.com For instance, new compounds bearing a 2-MeO-Ph-piperazine moiety linked to adamantanamine or memantine (B1676192) proved to be highly selective ligands for the 5-HT1A receptor, with binding constants (Ki) of 1.2 nM and 21.3 nM, respectively. mdpi.com Studies on other analogs have shown varied affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors, modulated by substituents on the terminal moiety. nih.gov Off-site binding studies of a D3-selective N-phenylpiperazine analog also revealed affinity for several serotonin receptor subtypes, including 5-HT1A (Ki = 27 nM), 5-HT2B (Ki = 36.3 nM), and 5-HT7A (Ki = 73.6 nM). mdpi.com

Dopamine and Serotonin Receptor Binding Affinities of Selected Analogs
Compound SeriesReceptor TargetAffinity (Ki)Reference
4-Thiophene-3-yl-benzamide N-phenylpiperazinesDopamine D31.4–43 nM nih.gov
4-Thiazolyl-4-ylbenzamide N-piperazine analogsDopamine D32.5–31 nM nih.gov
2-MeO-Ph-piperazine-adamantanamine analogSerotonin 5-HT1A1.2 nM mdpi.com
2-MeO-Ph-piperazine-memantine analogSerotonin 5-HT1A21.3 nM mdpi.com
D3-selective N-phenylpiperazine analogSerotonin 5-HT1A27 nM mdpi.com
Serotonin 5-HT2B36.3 nM mdpi.com
Serotonin 5-HT7A73.6 nM mdpi.com

Sigma (σ) receptors, initially mistaken for an opioid receptor subtype, are now recognized as distinct proteins with two main subtypes, σ₁ and σ₂. nih.govscielo.br Analogs of this compound have demonstrated high affinity for these receptors.

A series of 1-phenylpiperazines and related analogs were shown to bind to sigma receptors with high affinity, exhibiting Ki values in the 1-10 nM range. nih.gov These compounds were developed by mimicking the 2-phenylaminoethane moiety, a known sigma ligand pharmacophore. nih.gov

Further studies have highlighted the importance of the core structure in determining affinity and selectivity. When comparing compounds with a piperazine versus a piperidine core, it was found that the piperidine moiety is a critical structural element for dual H₃/σ₁ receptor activity. nih.gov For example, a compound with a piperidine core showed high affinity for the σ₁ receptor (Ki = 3.64 nM), whereas its direct piperazine analog had significantly lower affinity (Ki = 1531 nM). nih.gov Conversely, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity toward σ₁R than those with a piperidine core. nih.gov

Other research has focused on developing selective σ₂ ligands. A homopiperazine (B121016) analog of haloperidol (B65202) was identified as binding selectively to σ₂ receptors (σ₁ Ki=24 nM, σ₂ Ki=5.6 nM). nih.gov Modifications to this scaffold led to the identification of a tropane (B1204802) analog with a σ₂ Ki of 2.2 nM and a 25.9-fold selectivity over the σ₁ receptor. nih.gov Off-site binding screening of a dopamine D₃ selective ligand also showed higher affinity for the σ₂ receptor (Ki = 33.1 nM) compared to the σ₁ receptor (Ki > 175 nM). mdpi.com

Sigma Receptor Binding Affinities of Selected Analogs
Compound/Seriesσ₁ Receptor Affinity (Ki)σ₂ Receptor Affinity (Ki)Reference
1-Phenylpiperazine derivatives1-10 nMNot specified nih.gov
Compound 5 (Piperidine core)3.64 nMNot specified nih.gov
Compound 4 (Piperazine core)1531 nMNot specified nih.gov
Compound 11 (Piperidine core)4.41 nM67.9 nM nih.gov
SYA013 (Homopiperazine analog)24 nM5.6 nM nih.gov
Compound 21 (Tropane analog)57 nM (calculated)2.2 nM nih.gov
D₃-selective N-phenylpiperazine analog>175 nM33.1 nM mdpi.com

Certain piperidine and piperazine derivatives have been identified as potent ligands for histamine (B1213489) receptors, particularly the H₃ subtype. Investigations into a series of H₃R ligands revealed that many also possess nanomolar affinity for σ₁ receptors. nih.gov

In a comparative study, two compounds, one with a piperazine core (compound 4) and one with a piperidine core (compound 5), were evaluated for their affinity at the human H₃ receptor (hH₃R). nih.govnih.gov Both compounds displayed high affinity, with Ki values of 3.17 nM for the piperazine derivative and 7.70 nM for the piperidine derivative, indicating that replacing the piperazine ring with piperidine did not significantly impact H₃R affinity. nih.govnih.gov Another piperidine-containing compound, compound 11, also showed high affinity for hH₃R with a Ki of 6.2 nM. nih.gov These compounds were found to act as antagonists at the H₃ receptor. researchgate.net

Histamine H₃ Receptor Binding Affinities
CompoundCore StructurehH₃R Affinity (Ki)Reference
Compound 4Piperazine3.17 nM nih.gov
Compound 5Piperidine7.70 nM nih.gov
Compound 11Piperidine6.2 nM nih.gov

Beyond the primary targets discussed, derivatives of the this compound scaffold can exhibit affinity for other GPCRs. A broad screening of a D₃-selective N-phenylpiperazine analog revealed significant off-target binding at several α-adrenergic receptor subtypes. mdpi.com The highest affinities were observed for the α₁ₐ (Ki = 9.8 nM), α₂ₐ (Ki = 15.2 nM), α₁d (Ki = 16.6 nM), and α₂c (Ki = 27.1 nM) receptor subtypes, with lower affinity at the α₂b and α₁b subtypes (Ki > 100 nM). mdpi.com This demonstrates the potential for polypharmacology within this class of compounds, where a single molecule can modulate multiple receptor systems.

Enzyme Inhibition Studies Involving this compound Derivatives

In addition to receptor binding, piperazine and piperidine derivatives have been evaluated for their ability to inhibit various enzymes.

Studies on 2-furoic piperazide derivatives have shown promising enzyme inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). mdpi.com Similarly, β-Carboline derivatives containing piperazine moieties have also been assessed for their α-glucosidase inhibitory activity. mdpi.com

In the context of inflammation, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce the activity of the myeloperoxidase enzyme in a pleurisy test. nih.gov Furthermore, a polyfunctionalized pyridine (B92270) derivative incorporating an N-Bn-piperidine motif, compound 5, was identified as a potent dual-target inhibitor of acetylcholinesterase (AChE) with an IC₅₀ of 13 nM and butyrylcholinesterase (BuChE) with an IC₅₀ of 3.1 µM. nih.gov Another class of compounds, sulfonyl piperazine derivatives, have been investigated as inhibitors of the enzyme DPP-4. mdpi.com

Enzyme Inhibition by Selected Piperazine/Piperidine Derivatives
Compound SeriesEnzyme TargetInhibitory ActivityReference
2-Furoic piperazide derivativesα-glucosidase, AChE, BChEPromising inhibitory potential mdpi.com
β-Carboline-piperazine derivativesα-glucosidaseInhibitory activity mdpi.com
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneMyeloperoxidaseReduced activity nih.gov
Compound 5 (Pyridine-piperidine derivative)Acetylcholinesterase (AChE)IC₅₀ = 13 nM nih.gov
Butyrylcholinesterase (BuChE)IC₅₀ = 3.1 µM nih.gov
Sulfonyl piperazine derivativesDPP-4Inhibitory activity mdpi.com

Acetylcholinesterase Inhibition

Derivatives of piperazine and piperidine have been investigated as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. The therapeutic strategy aims to prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain. nih.gov

A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.govnih.gov In this series, substitutions on the benzyl (B1604629) ring significantly influenced potency. The compound with a chlorine substituent at the ortho position (compound 4a ) was identified as the most potent, with a half-maximal inhibitory concentration (IC50) of 0.91 µM. nih.govnih.gov Placing the chlorine at the para position also resulted in favorable activity (IC50 = 26 µM), whereas a meta substitution led to a significant decrease in inhibitory effect (IC50 = 85 µM). nih.gov Generally, the presence of electron-withdrawing groups such as Cl, F, and NO2 on the phenyl ring was found to enhance the inhibitory activity. nih.gov

In a related study, 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were explored. The results indicated that electron-withdrawing groups (like fluorine and chlorine) at the meta position and electron-donating groups (like methoxy) at the para position of the phenyl ring improved AChE inhibition. researchgate.net Notably, the m-Fluoro derivative (compound 4e ) and the p-Methoxy derivative (compound 4i ) demonstrated potent inhibition with IC50 values of 7.1 nM and 20.3 nM, respectively, which were superior to the reference drug donepezil (B133215) (IC50 = 410 nM) in that study. researchgate.net

Another series of phthalimide-based analogs, where a piperazine moiety was used as a bioisosteric replacement for the piperidine ring found in donepezil, was synthesized. nih.govnih.gov The most potent compound in this series featured a 4-Fluorophenyl group and exhibited an IC50 value of 16.42 µM. nih.govnih.gov However, none of the compounds in this particular series surpassed the inhibitory potency of donepezil (IC50 = 0.41 µM). nih.govnih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc enzyme responsible for the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce fatty acid ethanolamides (FAEs), a class of bioactive lipids. nih.govnih.govrsc.org Research into small-molecule inhibitors of NAPE-PLD has identified several compounds, though these are not direct structural analogs of this compound.

A significant breakthrough in this area was the identification of a quinazoline (B50416) sulfonamide derivative, ARN19874 (2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide), as the first small-molecule NAPE-PLD inhibitor. nih.govnih.govrsc.org Structure-activity relationship studies revealed the critical role of the sulfonamide group in the inhibition mechanism. nih.gov It is believed that the sulfonamide moiety binds to the diatomic zinc center of the enzyme. escholarship.org The potency of these inhibitors was also influenced by the substitution on the phenyl ring. While phenyl and biphenyl (B1667301) derivatives showed limited inhibition, the introduction of a nitrogen-containing heterocycle, such as a pyridine ring, significantly increased potency. nih.gov Specifically, 3-pyridyl and 4-pyridyl derivatives showed marked increases in activity, with IC50 values of approximately 26 µM and 34 µM, respectively, suggesting an interaction between the pyridyl nitrogen and a recognition site within the enzyme. nih.govescholarship.org

Computational docking studies suggest that the 4-pyridyl-phenyl moiety of the inhibitor is situated within a hydrophobic cavity of the enzyme. nih.govescholarship.org The quinazolinedione ring is thought to be stabilized by a hydrogen bond with the side chain of glutamine 320. nih.govescholarship.org

In Vitro Biological Activities in Cellular Models

Antiproliferative Effects in Cancer Cell Lines

Arylpiperazine derivatives have attracted considerable attention in oncology research due to their potential as scaffolds for developing new anticancer agents. nih.govmdpi.com These compounds have demonstrated cytotoxic and antiproliferative effects across a variety of cancer cell lines. nih.govmdpi.com

One study investigated a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives for their cytotoxic effects. mdpi.comresearchgate.net These compounds showed significant cell growth inhibitory activity against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers, with growth inhibitory (GI50) values in the micromolar range. mdpi.comresearchgate.net

Another novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline also exhibited broad-spectrum antiproliferative activity against lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT29, HCT-116) cancer cell lines, with IC50 values ranging from 1.47 to 11.83 µM. nih.gov

Furthermore, vindoline-piperazine conjugates have been synthesized and tested. nih.gov Compounds containing a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety attached to the vindoline (B23647) core at position 17 showed outstanding potency, causing more than a 60% reduction in growth rate across nearly all tested cancer types, with particular efficacy against colon, CNS, melanoma, renal, and breast cancer cells. nih.gov For example, the [4-(trifluoromethyl)benzyl]piperazine derivative was highly effective on the breast cancer MDA-MB-468 cell line (GI50 = 1.00 µM), while the 1-bis(4-fluorophenyl)methyl piperazine derivative was most potent against the non-small cell lung cancer HOP-92 cell line (GI50 = 1.35 µM). nih.gov

The table below summarizes the antiproliferative activities of selected piperazine analogs.

Antimicrobial Evaluations

The piperazine nucleus is a key structural motif in the development of new antimicrobial agents to combat the growing problem of microbial resistance. researchgate.netapjhs.com Various derivatives have shown a broad spectrum of activity against bacterial and fungal pathogens. researchgate.netresearchgate.netijbpas.com

In one study, a series of novel piperazine derivatives were screened against several Gram-positive and Gram-negative bacteria. ijcmas.com Compound RL-308 was particularly effective, showing a minimum inhibitory concentration (MIC) of 2 µg/mL against Shigella flexneri and 4 µg/mL against Staphylococcus aureus. ijcmas.com The minimum bactericidal concentration (MBC) for this compound against the same pathogens was 4 µg/mL and 8 µg/mL, respectively. ijcmas.com

Another study focused on N-phenylpiperazine derivatives and their activity against mycobacteria. researchgate.net Two compounds, 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride , demonstrated high inhibitory activity against Mycobacterium kansasii, with MIC values of 15.4 µM and 15.0 µM, respectively. The latter compound was also active against M. marinum (MIC = 15.0 µM). researchgate.net

The antimicrobial potential of piperidine derivatives has also been explored. Piperidin-4-one derivatives, for instance, have been reported to possess bactericidal and fungicidal activities. biomedpharmajournal.org

The table below provides a summary of the antimicrobial activities of representative piperazine analogs.

Cellular Pathway Modulation by this compound Analogs

Investigations into the mechanisms of action for piperazine analogs have revealed their ability to modulate specific cellular pathways. In the context of cancer, certain 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were found to induce DNA damage and activate the G2/M cell cycle checkpoint in HCT-116 colorectal cancer cells. nih.gov Other piperazine derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, piperazine-substituted pyranopyridines were found to trigger apoptosis as part of their cytotoxic mechanism. nih.gov

In the realm of inflammation, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated an ability to modulate inflammatory pathways. In a pleurisy model, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in the pleural exudate. nih.gov

In Vivo (Non-Human) Pharmacological Efficacy and Mechanistic Investigations

Several this compound analogs and related derivatives have been evaluated in non-human in vivo models to assess their pharmacological efficacy and mechanisms of action.

One study investigated a series of N-phenylpiperazine analogs for their selectivity for the D3 versus D2 dopamine receptor. nih.gov The lead compound, 6a , which showed high affinity for the D3 receptor and low affinity for the D2 receptor, was tested in two in vivo models. nih.gov It was found to be active in both a hallucinogenic-dependent head twitch response inhibition assay in mice and an L-dopa-dependent abnormal involuntary movement inhibition assay in hemiparkinsonian rats, indicating in vivo engagement of the D3 receptor in the brain. nih.gov

Another piperazine derivative, LQFM008 , was evaluated for its central nervous system activity in mice. nih.gov The compound exhibited an anxiolytic-like profile in the elevated plus maze and light-dark box tests. nih.gov This effect was antagonized by a 5-HT1A antagonist but not by a benzodiazepine (B76468) antagonist, suggesting that its anxiolytic-like activity may be mediated through the serotonergic pathway. nih.gov

In an investigation of anti-inflammatory properties, the piperazine analog LQFM182 was tested in mice. nih.gov It reduced edema formation in a carrageenan-induced paw edema model and, in a pleurisy model, decreased the migration of polymorphonuclear cells and the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

Furthermore, certain piperazine sulphonamide derivatives have been evaluated for anti-diabetic activity. pensoft.net Compound 8h was tested in streptozotocin (B1681764) (STZ)-induced type 2 diabetic rats. Chronic oral administration of this compound resulted in a significant antihyperglycemic effect over 21 days. pensoft.net

Finally, a study on guanidine (B92328) analogs of piperazine as histamine H3 receptor antagonists showed that parenteral administration of compounds 1a, 1c, and 1d for five days reduced food intake in rats. nih.gov

Efficacy in Animal Models (e.g., pain, neurological models)

Analogs of this compound have demonstrated significant efficacy in a variety of preclinical animal models, showcasing their potential as therapeutic agents for both pain and a range of neurological disorders.

In the realm of pain research, several studies have highlighted the analgesic properties of these compounds. For instance, a novel diphenyl methyl-piperazine derivative, referred to as compound 10e, has shown notable effects in mouse models of inflammatory pain. When administered intrathecally, this compound provided relief in both the formalin-induced and complete Freund's adjuvant-induced inflammatory pain models. The analgesic effects observed were directly linked to its mechanism of action, as the pain-relieving properties were absent in mice with a genetic knockout of the Cav3.2 channel. Another class of analogs, where the benzene (B151609) ring of the propioanilido group in fentanyl was replaced by a phenylpyrazole, exhibited potent analgesic effects in both the writhing test and the hot plate test in mice. These compounds were found to be more potent than morphine with a longer duration of action. Furthermore, a biphalin (B1667298) analog incorporating a piperazine linker, known as AM94, demonstrated a significant and long-lasting antinociceptive effect following both intrathecal and subcutaneous administration. Another phenylpiperazine derivative, (R)-32, has shown potent efficacy in various pain models, including formalin-induced pain, capsaicin-induced pain, and in models of peripheral neuropathy induced by oxaliplatin (B1677828) and streptozotocin in mice.

The therapeutic potential of this compound analogs extends to neurological disorders, with promising results observed in models of epilepsy, anxiety, Alzheimer's disease, and Parkinson's disease. In preclinical epilepsy research, a series of eighteen new 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones were evaluated. All of the tested molecules showed effectiveness in either the strychnine-induced or pentylenetetrazole (PTZ)-induced seizure models in mice, with several compounds being active against both nih.gov. Another study on 1,4-substituted piperazine derivatives reported moderate anticonvulsant activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure (scMet) assays researchgate.net.

In the context of anxiety, certain arylpiperazine derivatives have been shown to produce anxiolytic-like effects. For example, compounds 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) demonstrated anxiolytic activity in the elevated plus-maze test in mice nih.gov. Similarly, the piperazine derivative LQFM032 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol) also exhibited anxiolytic-like effects in the elevated plus-maze and light-dark box tests nih.gov.

Furthermore, research into neurodegenerative diseases has provided encouraging results. A novel hybrid molecule developed from an N,N'-disubstituted piperazine scaffold was found to reduce both amyloid and Tau pathologies and concurrently improve memory in a preclinical model of Alzheimer's disease nih.gov. In animal models of Parkinson's disease, two lead compounds, (-)-24b and (-)-24c, demonstrated significant in vivo activity. They were effective in reversing reserpine-induced hypolocomotion and produced potent rotational activity in a 6-hydroxydopamine (6-OHDA) induced unilaterally lesioned rat model, which are standard preclinical tests for assessing anti-Parkinsonian efficacy nih.gov.

Table 1: Efficacy of this compound Analogs in Preclinical Animal Models

Compound Class/Name Animal Model Disorder Observed Efficacy
Diphenyl methyl-piperazine derivative (10e) Mouse (formalin-induced, complete Freund's adjuvant-induced) Inflammatory Pain Analgesic effects
Fentanyl analogs with phenylpyrazole group Mouse (writhing test, hot plate test) Pain Analgesic properties more potent than morphine
Biphalin analog with piperazine linker (AM94) Not specified Pain Long-lasting antinociceptive effect
Phenylpiperazine derivative ((R)-32) Mouse (formalin-induced, capsaicin-induced, oxaliplatin- and streptozotocin-induced) Inflammatory and Neuropathic Pain Potent antinociceptive efficacy
5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones Mouse (strychnine-induced, PTZ-induced) Seizures Anticonvulsant activity nih.gov
1,4-substituted piperazine derivatives Mouse (MES, scMet) Seizures Moderate anticonvulsant activity researchgate.net
Arylpiperazine derivatives (4p and 3o) Mouse (elevated plus-maze) Anxiety Anxiolytic-like effects nih.gov
Piperazine derivative (LQFM032) Mouse (elevated plus-maze, light-dark box) Anxiety Anxiolytic-like activity nih.gov
N,N'-disubstituted piperazine hybrid molecule Preclinical model of Alzheimer's disease Alzheimer's Disease Reduction of amyloid and Tau pathology, memory improvement nih.gov

Elucidation of Mechanism of Action in Preclinical Systems

The therapeutic effects of this compound analogs observed in animal models are underpinned by a variety of mechanisms of action at the molecular level. Preclinical investigations have identified interactions with several key targets within the central nervous system, including ion channels and neurotransmitter receptors.

A significant body of research points to the modulation of ion channels as a primary mechanism for the analgesic effects of these compounds. The diphenyl methyl-piperazine derivative, compound 10e, has been identified as a potent blocker of T-type calcium channels. Specifically, it exhibits strong blocking activity on Cav3.2 channels, with additional effects on Cav3.1 and Cav3.3 channels, while having only a weak impact on high-voltage-activated Cav1.2 and Cav2.2 channels. The critical role of Cav3.2 channel blockade in the analgesic effect of compound 10e was confirmed by the observation that its efficacy was eliminated in Cav3.2 knockout mice. For another class of analogs, the multimodal efficacy of compound (R)-32 in pain and epilepsy models is attributed to its action as a TRPV1 antagonist and an inhibitor of both calcium and sodium currents.

The interaction with opioid receptors is another well-established mechanism for the analgesic properties of certain this compound analogs. Fentanyl analogs containing a phenylpyrazole moiety have been characterized as mu (µ) opioid agonists. Binding assays have confirmed their high affinity and selectivity for the µ-opioid receptor. Similarly, the biphalin analog AM94, which features a piperazine linker, has demonstrated high binding affinity for both mu (MOR) and delta (DOR) opioid receptors, explaining its potent antinociceptive activity.

In the context of neurological disorders, the mechanisms of action are more diverse. The neuroprotective effects of an aryl piperazine derivative in a model of ischemic stroke have been attributed to its role as a GluN2B-selective negative allosteric modulator. Another neuroprotective agent, the sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been shown to exert its effects by reducing the activity of neuronal nitric oxide synthase (nNOS) and consequently decreasing the production of nitric oxide during an ischemic event nih.govjohnshopkins.edu. The anxiolytic-like effects of arylpiperazine derivatives such as compounds 4p and 3o are believed to be mediated through direct agonism at 5-HT1A receptors, with an indirect involvement of the GABAergic system nih.gov. The anxiolytic properties of the piperazine derivative LQFM032 are thought to be mediated through both the benzodiazepine and nicotinic pathways nih.gov. For the analogs showing promise in Parkinson's disease models, the mechanism has been identified as preferential agonism at the D3 dopamine receptor nih.gov.

Table 2: Elucidated Mechanisms of Action of this compound Analogs

Compound Class/Name Primary Mechanism of Action Therapeutic Area
Diphenyl methyl-piperazine derivative (10e) Potent blocker of T-type calcium channels (Cav3.2, Cav3.1, Cav3.3) Pain
Fentanyl analogs with phenylpyrazole group Mu (µ) opioid receptor agonist Pain
Biphalin analog with piperazine linker (AM94) High binding affinity for mu (MOR) and delta (DOR) opioid receptors Pain
Phenylpiperazine derivative ((R)-32) TRPV1 antagonism, inhibition of calcium and sodium currents Pain, Epilepsy
Aryl piperazine derivative GluN2B-selective negative allosteric modulator Neurological Disorders (Stroke)
Sigma(1)-receptor ligand PPBP Attenuation of neuronal nitric oxide synthase (nNOS) activity Neurological Disorders (Stroke) nih.govjohnshopkins.edu
Arylpiperazine derivatives (4p and 3o) Direct 5-HT1A receptor agonism, indirect GABAergic system involvement Anxiety nih.gov
Piperazine derivative (LQFM032) Mediated through benzodiazepine and nicotinic pathways Anxiety nih.gov

Table of Compounds Mentioned

Compound Name Chemical Name
Compound 10e 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide
AM94 (H-Tyr-d-Ala-Gly-(pF)Phe)2-piperazine
(R)-32 Not specified in provided context
Compound 4p N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide
Compound 3o N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide
LQFM032 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol
(-)-24b Not specified in provided context
(-)-24c Not specified in provided context

Computational and Theoretical Studies on 1 1 Phenylpiperidin 4 Yl Piperazine

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(1-Phenylpiperidin-4-yl)piperazine and its derivatives, docking simulations are crucial for predicting their binding affinity and mode of interaction with various biological targets.

Research on phenylpiperazine scaffolds has utilized molecular docking to identify and optimize inhibitors for a range of targets. For instance, in the pursuit of anticancer agents, docking studies were performed on phenylpiperazine derivatives of 1,2-benzothiazine targeting the DNA-Topoisomerase II (Topo II) complex. nih.gov These simulations revealed that the compounds could form stable complexes within the minor groove of DNA, with negative energy scoring functions indicating favorable binding. nih.gov One notable derivative, BS230, which contains a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety, demonstrated a strong ability to bind to both the DNA-Topo II complex and the DNA minor groove. nih.gov

Similarly, docking studies have been instrumental in identifying phenyl-piperazine pharmacophores as potential ATP-competitive inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase linked to oncogenesis. nih.govresearchgate.netnih.gov Virtual screening campaigns followed by docking simulations identified compounds with favorable docking scores that were predicted to target the nucleotide-binding site of eIF4A1. nih.gov In other studies, docking simulations of piperazine-1,3,4-oxadiazole-quinoline hybrids on GABA-A receptors were performed to understand their binding mode and orientation, reinforcing in vivo anticonvulsant screening results. nih.gov These computational evaluations help determine the pharmacokinetic profiles and binding stability of synthesized compounds at the active sites of their targets. nih.gov

The table below summarizes findings from various molecular docking studies on related phenylpiperazine derivatives.

Target ProteinDerivative ScaffoldKey Predicted InteractionsDocking Score (Example)
eIF4A1 Phenyl-piperazineContacts with Lys54, Gln60, Glu244, and Arg368 in the nucleotide-binding site. nih.govNot specified
DNA-Topo II Complex 1,2-Benzothiazine-phenylpiperazineInteraction with the minor groove of DNA. nih.govNegative energy scoring function
GABA-A Receptor Piperazine-1,3,4-oxadiazole-quinolineBinding at the active site to determine orientation and stability. nih.govNot specified
dCTPase Piperazin-1-ylpyridazineCompound P21 showed the highest binding affinity. indexcopernicus.comGlide Gscore: -4.649
Pyruvate Dehydrogenase Kinases (PDKs) Dichloroacetate-piperidine/piperazine (B1678402)Compound f9 (a piperidine (B6355638) derivative) had the best binding energy with isozymes 2BU8 & 3D2R.Not specified

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.com MD simulations are used to evaluate the binding and energetics of phenyl-piperazine scaffolds in their target proteins.

Extended MD simulations have been employed to analyze the conformational changes of proteins like eIF4A1 upon binding of phenyl-piperazine compounds. nih.govresearchgate.netnih.gov Simulations of 300 nanoseconds were used to assess the stability of the docked compounds in the ATP-binding site. nih.gov These studies demonstrated that active phenyl-piperazine hits induced rapid domain closure and maintained stable binding in the nucleotide site, with notable interactions similar to those of ATP. nih.gov The stability of the protein-ligand complex is often evaluated by calculating the root-mean-square deviation (RMSD), with optimal ranges of 1–3 Å being acceptable for small globular proteins. indexcopernicus.com

In the development of anticonvulsant agents, MD simulations on GABA-A receptors were performed to confirm the stability of the synthesized piperazine derivatives within the active site. nih.gov Similarly, MD simulations were used to optimize the geometry of a modeled dCTPase protein, which showed a stable protein architecture, making it suitable for subsequent docking studies of piperazin-1-ylpyridazine derivatives. indexcopernicus.com These simulations provide crucial information on the dynamic behavior of the ligand-receptor complex, which is essential for understanding the mechanism of action and for the rational design of new derivatives.

The table below presents a summary of findings from MD simulations involving phenylpiperazine-related structures.

System StudiedSimulation LengthKey Findings
eIF4A1 with Phenyl-piperazine hits 300 nsDemonstrated fast domain closure and stable binding in the nucleotide site. nih.gov
GABA-A Receptor with Piperazine-quinoline hybrids Not specifiedConfirmed the stability of synthesized compounds at the active site. nih.gov
dCTPase modeled protein Not specifiedGeometry optimization indicated a stable protein architecture (RMSD score 2.2 Å). indexcopernicus.com
SIRT1/3 with NAD+/NADH 250-500 nsRevealed an opening of the enzyme structure and identified persistent hydrogen bonds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models are developed to predict their activity and guide the synthesis of new analogs with improved properties.

A study on a series of mono-substituted 4-phenylpiperidines and -piperazines investigated the relationship between their structural properties and their effects on the dopaminergic system. nih.gov The structure-activity relationship (SAR) showed that the position and physicochemical character of the aromatic substituent were critical for the observed biological effects. nih.gov To quantify this, QSAR models were created using partial least squares (PLS) regression, modeling physicochemical descriptors against in vivo effects. nih.gov Further QSAR models were produced for binding affinities to the dopamine (B1211576) D2 (DA D2) receptor and monoamine oxidase A (MAO A) enzyme, which provided a comprehensive understanding of the biological response for this class of compounds. nih.gov

In a similar vein, a nonlinear QSAR study was conducted on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists using a back-propagation neural network. nih.gov From a large pool of calculated molecular descriptors, a select few were correlated with the known analgesic activities, resulting in a predictive QSAR model that was validated with an external test set. nih.gov Such models are invaluable for predicting the biological activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Compound SeriesTarget/ActivityModeling MethodKey Descriptors/Findings
4-Phenylpiperidines and -piperazines Dopaminergic system (DOPAC levels)Partial Least Squares (PLS)Position and physicochemical character of the aromatic substituent are critical. nih.gov
4-Phenylpiperidines and -piperazines Dopamine D2 and MAO A affinityPartial Least Squares (PLS)Models provided a comprehensive understanding of the biological response. nih.gov
4-Phenylpiperidine derivatives Mu opioid agonistsNeural Network (NN)Four selected molecular descriptors were correlated with analgesic activity. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogs

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The versatile structure of the piperazine ring, with its two nitrogen atoms, offers a polar surface area, structural rigidity, and hydrogen bond donors/acceptors, making it an excellent scaffold for pharmacophore-based design. researchgate.net

A pharmacophore model can be generated based on a set of active compounds or the ligand-binding site of a target protein. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active.

For instance, a novel, biochemically active phenyl-piperazine pharmacophore was discovered through a comprehensive analysis that included protein-ligand docking and molecular dynamics simulations. nih.govresearchgate.netnih.gov This pharmacophore was predicted to target the ATP-binding site of eIF4A1 and served as the foundation for medicinal chemistry optimization efforts. researchgate.net The process of virtual screening allows researchers to efficiently sift through millions of compounds to find promising hits, significantly reducing the time and cost associated with experimental screening. fip.org The identified hits can then be subjected to further computational analysis, such as docking and MD simulations, before being synthesized and tested experimentally.

Pharmacophore FeatureDescriptionImportance for Phenylpiperazine Scaffold
Hydrogen Bond Acceptors Atoms capable of accepting a hydrogen bond (e.g., nitrogen, oxygen).The two nitrogen atoms in the piperazine ring are key hydrogen bond acceptors. researchgate.net
Hydrogen Bond Donors Groups capable of donating a hydrogen atom to a hydrogen bond.Can be introduced through substitution on the piperazine or phenyl rings. researchgate.net
Hydrophobic Features Non-polar groups that interact favorably with hydrophobic pockets in a receptor.The phenyl ring provides a crucial hydrophobic feature.
Aromatic Rings Planar, cyclic, conjugated systems that can engage in π-π stacking or other aromatic interactions.The phenyl group is a key aromatic feature for interactions.
Positive Ionizable Groups that are positively charged at physiological pH.The piperazine nitrogen can be protonated, providing a positive ionizable feature. nih.gov

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. These quantum chemical methods can compute various molecular properties and reactivity descriptors.

DFT calculations have been used to describe the electronic structure of piperazine-containing hybrids through descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), electron affinity, ionization potential, and chemical potential. nih.gov The energy gap between HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

First principle calculations have been used to identify plausible conformations of arylpiperazine derivatives and to understand their vibrational spectra through infrared and Raman analysis. researchgate.net Furthermore, reactivity properties can be evaluated using concepts like Average Local Ionization Energies (ALIE) and Fukui functions. researchgate.net These calculations can also predict the likelihood of degradation pathways, such as autoxidation and hydrolysis, by computing bond dissociation energies. researchgate.net Such theoretical studies complement experimental findings and provide a fundamental understanding of the molecule's chemical behavior.

Calculated PropertyMethodSignificance
Molecular Geometry DFT (B3LYP/6-311++G(d,p))Predicts the 3D structure and bond parameters of the molecule. muni.cz
Vibrational Frequencies DFTAssigns infrared and Raman spectral bands to specific molecular motions. researchgate.net
HOMO-LUMO Energies DFTThe energy gap indicates the molecule's chemical reactivity and kinetic stability. nih.gov
Reactivity Descriptors DFTIncludes ionization potential, electron affinity, chemical potential, and global softness to describe reactivity. nih.gov
Bond Dissociation Energies DFTHelps predict the likelihood of degradation pathways like autoxidation and hydrolysis. researchgate.net

Exploration of 1 1 Phenylpiperidin 4 Yl Piperazine As a Chemical Scaffold for Novel Compound Development

Design Principles for Developing 1-(1-Phenylpiperidin-4-yl)piperazine-Based Therapeutic Agents

The development of therapeutic agents from the this compound scaffold is guided by established medicinal chemistry principles, primarily focusing on structure-activity relationships (SAR). The scaffold itself presents multiple points for chemical modification, allowing for the fine-tuning of a compound's affinity and selectivity for its intended biological target.

Key modification sites include:

The Phenyl Ring: Substitution on the phenyl group can significantly alter binding affinity and selectivity. For instance, in the development of ligands for sigma receptors, modifications to this ring were crucial in achieving high affinity (Ki = 1-10 nM) and selectivity over other receptors like phencyclidine and dopamine (B1211576) receptors. nih.gov

The Piperazine (B1678402) Nitrogen (N4): The external nitrogen atom of the piperazine ring is a common site for derivatization. Attaching various alkyl or aryl groups can modulate the compound's interaction with the target protein and influence its pharmacokinetic properties. In the development of MEK inhibitors, attaching different N-(piperazin-1-yl)alkyl side chains to a larger molecular framework led to the identification of compounds with potent anticancer activity. nih.gov

The Piperidine (B6355638) Linker: While less commonly modified, alterations to the piperidine ring can affect the spatial orientation of the phenyl and piperazine groups, which can be critical for optimal receptor fit.

The design strategy often involves using the piperazine moiety as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule, or as a rigid linker to correctly position other pharmacophoric groups for interaction with target macromolecules. nih.gov For example, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were designed as potential selective serotonin (B10506) reuptake inhibitors (SSRIs), where the piperazine core was central to achieving the desired biological activity. nih.gov Similarly, derivatives have been designed as multi-target agonists for dopamine (D2/D3) and serotonin (5-HT1A) receptors, demonstrating the scaffold's utility in creating compounds for complex neuropsychiatric disorders. researchgate.net

Table 1: Examples of Therapeutic Targets for this compound Derivatives

Target Therapeutic Area Example Compound Class Reference
Sigma Receptors Neuropsychiatry Phenylpiperazine/Phenylpiperidine Analogs nih.gov
Dopamine D3 Receptor Neuropsychiatry Phenylpiperazine-like Ligands nih.gov
Serotonin Transporter (SERT) Depression 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-ones nih.gov
MEK1 Kinase Oncology Dibenzo[a,c]carbazole Derivatives nih.gov
D2/D3/5-HT1A Receptors Parkinson's Disease 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines researchgate.net

Synthesis of Radioligands and Molecular Probes for Research Applications

The this compound scaffold is an excellent starting point for the synthesis of radioligands, which are indispensable tools for in-vivo imaging techniques like Positron Emission Tomography (PET). These radiolabeled molecules allow for the non-invasive study and quantification of drug targets, such as receptors and enzymes, in living organisms.

A common strategy involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into the molecular structure. For example, a series of ¹⁸F-labeled phenylpiperazine-like ligands were synthesized to act as selective radioligands for the dopamine D₃ receptor (D₃R), which is implicated in several neuropsychiatric disorders. nih.gov The synthesis typically involves a multi-step process culminating in a radiolabeling reaction where the ¹⁸F isotope is attached to a precursor molecule.

In one study, two lead radioligands, [¹⁸F]FBPC01 and [¹⁸F]FBPC03, were identified. nih.gov These compounds were synthesized with good radiochemical purity (>97%) and high specific activity (>112 GBq/μmol). nih.gov Dynamic PET studies in rats confirmed their specific binding to D₃ receptors in the brain, demonstrating their suitability for in-vivo imaging. nih.gov Similarly, ¹⁸F-labeled piperazine derivatives have been developed for imaging sigma-1 receptors, showcasing the broad applicability of this scaffold in creating probes for neurological research. researchgate.net

Table 2: Properties of Phenylpiperazine-like D₃R Radioligands

Radioligand Radiochemical Purity In Vitro Stability Specific Activity Key Finding
[¹⁸F]FBPC01 >97% >95% >112 GBq/μmol Demonstrated specific binding to D₃R in rat brain PET studies. nih.gov
[¹⁸F]FBPC03 >97% >95% >112 GBq/μmol Exhibited favorable kinetics and specific binding in biodistribution and PET studies. nih.gov

Development of Chemical Tools for Biological Pathway Interrogation

Beyond their direct therapeutic potential, derivatives of the this compound scaffold serve as valuable chemical tools for dissecting complex biological pathways. By designing molecules that selectively inhibit or activate a specific protein within a pathway, researchers can elucidate the protein's function and its role in disease.

A pertinent example is the development of inhibitors for the mitogen-activated protein kinase (MAPK) pathway, which is central to cell proliferation and is often dysregulated in cancer. nih.gov A series of complex molecules incorporating an N-(piperazin-1-yl)alkyl side chain were synthesized and evaluated as inhibitors of MEK1, a key kinase in the MAPK cascade. nih.gov One compound, designated 10g , emerged as a potent MEK1 inhibitor with an IC₅₀ value of 0.11 ± 0.02 µM. nih.gov

This potent and selective inhibitor can be used as a chemical tool to probe the consequences of MEK1 inhibition in cancer cells. Studies using compound 10g revealed that it could increase intracellular reactive oxygen species (ROS) levels, decrease mitochondrial membrane potential, and ultimately induce cancer cell death through oncosis and apoptosis. nih.gov Such tools are critical for validating new drug targets and understanding the intricate signaling networks that govern cell behavior. The development of selective ligands for various receptors, such as the dopamine and sigma receptors, also provides researchers with tools to investigate the roles of these specific receptor subtypes in physiological and pathological processes. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 1 1 Phenylpiperidin 4 Yl Piperazine

Emerging Methodologies in Scaffold Modification and Derivatization Relevant to 1-(1-Phenylpiperidin-4-yl)piperazine

Recent advances in synthetic organic chemistry offer powerful tools for modifying the this compound scaffold with greater precision and efficiency. These methodologies enable the creation of diverse chemical libraries for screening and lead optimization.

One of the most promising areas is the direct C–H functionalization of the piperazine (B1678402) and piperidine (B6355638) rings. Traditionally, derivatization has focused on the nitrogen atoms. mdpi.com However, methods like photoredox catalysis now allow for the direct attachment of aryl and vinyl groups to the carbon atoms of the piperazine core. mdpi.com This approach can generate novel analogs with unique three-dimensional shapes and pharmacological properties that were previously difficult to access. For instance, iridium-based photoredox catalysts can generate α-aminyl radicals that couple with various heteroarenes, expanding the accessible chemical space. mdpi.com

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, continue to be refined for the synthesis of N-arylpiperazines. mdpi.comorganic-chemistry.org Modern iterations of this reaction can be performed under aerobic and even solvent-free conditions, offering a more environmentally friendly and cost-effective route to the core structure. organic-chemistry.org These methods are highly efficient for coupling a wide range of aryl halides, including electron-rich and sterically hindered variants, with the piperazine moiety. organic-chemistry.org

Furthermore, innovative ring construction and modification strategies are being developed. Methods like the DABCO (1,4-diazabicyclo[2.2.2]octane) bond cleavage provide an effective way to synthesize substituted piperazines. researchgate.net Additionally, catalytic [3+3] annulation reactions can be used to construct the piperazine ring with high diastereoselectivity, allowing for precise control over the stereochemistry of the final compound. researchgate.net These emerging techniques are pivotal for systematically exploring the structure-activity relationships of the this compound scaffold.

Table 1: Emerging Synthetic Methodologies

Methodology Description Relevance to Scaffold
C–H Functionalization Direct modification of carbon-hydrogen bonds on the heterocyclic rings, often using photoredox catalysis. mdpi.com Allows for novel substitutions on the carbon backbone of the piperazine/piperidine rings, creating unique analogs. mdpi.com
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. mdpi.com Efficiently synthesizes the N-aryl bond, a key feature of the scaffold, under increasingly mild and green conditions. organic-chemistry.org
DABCO Bond Cleavage A method to synthesize substituted piperazines by cleaving the C-N bond of a DABCO precursor. researchgate.net Provides an alternative and effective route for creating substituted piperazine rings. researchgate.net

| [3+3] Annulation | Catalytic dimerization of smaller fragments (e.g., 3-aminooxetanes) to form the six-membered piperazine ring. researchgate.net | Enables stereoselective synthesis of the piperazine core, offering control over the spatial arrangement of substituents. researchgate.net |

Potential for Novel Receptor and Enzyme Target Discovery

While derivatives of the this compound scaffold are well-known for their activity at aminergic G-protein-coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, there is significant potential to discover novel biological targets. nih.govsemanticscholar.org

Exploration beyond traditional CNS targets could uncover utility in other therapeutic areas. For example, certain piperazine derivatives have shown potent anti-inflammatory effects by reducing pro-inflammatory cytokines such as IL-1β and TNF-α in preclinical models. nih.gov This suggests that analogs could be developed as novel agents for inflammatory disorders. Similarly, piperazine-containing compounds have been investigated as α-glucosidase inhibitors , indicating a potential role in metabolic diseases like diabetes. mdpi.com

The scaffold could also be directed toward enzyme families that are increasingly important in drug discovery. The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a critical regulator of cell growth, and piperazine derivatives have been identified as potential mTORC1 inhibitors for oncology applications. mdpi.com Furthermore, understanding the metabolic profile of these compounds can reveal new targets. The metabolism of a similar compound, 1-(4-methoxyphenyl)piperazine, is primarily handled by the cytochrome P450 enzyme CYP2D6 . nih.gov This interaction could be exploited for designing prodrugs or, conversely, for identifying potential drug-drug interactions. Further screening against broad panels of kinases, proteases, and other enzyme classes could reveal unexpected activities and open new therapeutic avenues. pharmacophorejournal.com

Table 2: Potential Novel Biological Targets

Target Class Specific Example(s) Potential Therapeutic Area
Inflammatory Cytokines IL-1β, TNF-α nih.gov Inflammatory Diseases
Metabolic Enzymes α-Glucosidase mdpi.com Diabetes
Kinases mTORC1 mdpi.com Oncology
Sigma Receptors σ1 and σ2 subtypes nih.gov Neuropsychiatric Disorders

| Metabolizing Enzymes | Cytochrome P450 (e.g., CYP2D6) nih.gov | Drug Metabolism, Pharmacokinetics |

Integration of Advanced Computational Techniques for Rational Design of this compound Analogs

Advanced computational methods are revolutionizing the process of drug discovery, allowing for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. patsnap.comnih.gov These in silico techniques are particularly well-suited for optimizing the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for identifying the key molecular descriptors that correlate with the biological activity of piperazine derivatives. mdpi.comresearchgate.net For instance, QSAR studies have revealed that properties like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) significantly influence the inhibitory activity of piperazine compounds against targets like mTORC1. mdpi.com These models can predict the activity of virtual compounds before they are synthesized, saving time and resources.

Molecular docking and virtual screening are essential for exploring how these ligands bind to their target proteins and for identifying new lead compounds from large chemical libraries. nih.govjetir.org Docking simulations can predict the preferred binding orientation of a molecule within the active site of a receptor, providing insights into the specific interactions that drive affinity and selectivity. patsnap.com This information is crucial for designing modifications that enhance binding. For example, docking studies have been used to understand the binding modes of N-arylpiperazine derivatives at D2 and D3 dopamine receptors. semanticscholar.org

Beyond initial binding predictions, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing how the protein structure changes upon binding and the stability of the interaction over time. patsnap.com Combined with in silicoADME (Absorption, Distribution, Metabolism, and Excretion) prediction , these computational tools create a comprehensive workflow for designing next-generation analogs. mdpi.comunipa.it This integrated approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, balancing potency with drug-like properties. pharmacophorejournal.com

Table 3: Advanced Computational Design Techniques

Technique Application Example for Scaffold
QSAR Predicts biological activity based on chemical structure. researchgate.net Correlating descriptors like ELUMO and PSA with mTORC1 inhibition. mdpi.com
Molecular Docking Predicts the binding mode of a ligand to a receptor. jetir.org Elucidating binding poses of analogs at dopamine D2/D3 receptors. semanticscholar.org
Virtual Screening Screens large compound libraries in silico to identify potential hits. nih.gov Identifying novel piperazine-based compounds with desired activity profiles. wiley.com
Molecular Dynamics Simulates the movement of atoms in a ligand-receptor complex over time. patsnap.com Assessing the stability of the compound in the binding pocket of its target. unipa.it

| ADME Prediction | Predicts pharmacokinetic properties like absorption and metabolism. mdpi.com | Evaluating drug-likeness and potential bioavailability of newly designed analogs. unipa.it |

Translational Research Opportunities for this compound-Based Compounds (excluding clinical studies)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For the this compound scaffold, there are numerous preclinical opportunities to explore its therapeutic potential before moving into human trials.

Based on the known pharmacology of this scaffold, a key area for translational research is in neuroscience . Preclinical studies of novel analogs can further characterize their potential as antipsychotics. This involves in vivo animal models to assess effects on dopamine neuron activity, catalepsy (a measure of extrapyramidal side effects), and gene expression patterns (e.g., Fos induction) in relevant brain regions like the nucleus accumbens. nih.gov Such studies help to build a profile of efficacy and potential side effects compared to existing drugs. nih.gov

Another promising avenue is in the field of inflammation and pain . Given the observed anti-inflammatory properties of some piperazine derivatives, further preclinical evaluation is warranted. nih.gov This could involve using established animal models of inflammatory pain and edema (e.g., carrageenan-induced paw edema) to confirm efficacy and elucidate the mechanism of action. nih.gov

Finally, the development of diagnostic tools represents a significant translational opportunity. The this compound scaffold can be labeled with positron-emitting isotopes to create novel probes for Positron Emission Tomography (PET) imaging. organic-chemistry.org These imaging agents could be used in preclinical animal models to visualize and quantify the density and distribution of specific receptors (e.g., dopamine or sigma receptors) in the brain, providing valuable insights into disease pathology and target engagement by therapeutic candidates.

Q & A

Q. What are the recommended safety protocols for handling 1-(1-Phenylpiperidin-4-yl)piperazine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., JIS T 8116) and safety goggles (JIS T 8147) to prevent skin/eye contact. Wear long-sleeved lab coats to minimize exposure .
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation.
  • Storage: Store in a cool, dry place away from oxidizers, as decomposition may release toxic NOx fumes .
  • First Aid: For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is this compound typically synthesized, and what are common intermediates?

Answer:

  • Synthetic Routes: A common precursor is 4-[4-(1H-indol-3-yl)butyl]piperazine, modified via nucleophilic substitution or coupling reactions. For example, benzoyl chlorides react with piperazine derivatives in dichloromethane (DCM) with N,N-diisopropylethylamine as a base .
  • Key Intermediates: 1-(4-Fluorobenzyl)piperazine and 1-arylpiperazine derivatives are frequently used to introduce substituents .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in spectroscopic data during structural validation?

Answer:

  • Multi-Technique Validation: Combine high-resolution mass spectrometry (HRMS) with 1H/13C NMR to confirm molecular weight and substituent positions. For example, HRMS data for 1-alkyl-4-arylpiperazines match theoretical masses within ±0.001 Da .
  • Density Functional Theory (DFT): Compare computed NMR chemical shifts (via Gaussian software) with experimental data to identify discrepancies caused by conformational flexibility .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of piperazine derivatives?

Answer:

  • Fragment-Based Design: Replace the phenyl group with bioisosteres like 4-fluorobenzyl or benzodioxinyl moieties to enhance receptor binding .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tyrosine kinases. For example, 1-(4-fluorobenzyl)piperazine derivatives show improved IC50 values against cancer cell lines .

Q. What experimental strategies address low yields in piperazine coupling reactions?

Answer:

  • Catalytic Optimization: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations, achieving >80% yield under microwave irradiation (120°C, 30 min) .
  • Solvent Screening: Polar aprotic solvents like DMF improve solubility of aromatic intermediates, while DCM minimizes side reactions in acylations .

Q. How do computational tools like DFT and molecular dynamics (MD) predict metabolic stability of piperazine derivatives?

Answer:

  • Metabolic Hotspots: DFT identifies electron-deficient regions prone to oxidation (e.g., para-positions on phenyl rings). MD simulations (AMBER) model CYP450 binding to predict demethylation or hydroxylation pathways .
  • ADME Profiling: Tools like SwissADME calculate topological polar surface area (TPSA) and LogP to optimize blood-brain barrier permeability or GI absorption .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in physicochemical properties?

Answer:

  • QC Protocols: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) and track impurities like unreacted intermediates .
  • Crystallography: Single-crystal X-ray diffraction resolves polymorphic variations affecting solubility and melting points .

Q. What statistical approaches validate biological activity in assays with high variability (e.g., antimicrobial testing)?

Answer:

  • Dose-Response Curves: Fit data to Hill equations (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals. Replicate experiments ≥3 times to reduce noise .
  • ANOVA with Post-Hoc Tests: Compare treatment groups against controls (e.g., Tukey’s test) to confirm significance (p<0.05) in biofilm inhibition assays .

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Feasible Synthetic Routes

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1-(1-Phenylpiperidin-4-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.